Cas no 81132-44-7 (a-Methyl-D-serine)

a-Methyl-D-serine structure
a-Methyl-D-serine structure
a-Methyl-D-serine
81132-44-7
C4H9NO3
119.119161367416
MFCD00145210
60303
439656

a-Methyl-D-serine Properties

Names and Identifiers

    • (R)-2-Amino-2-methyl-3-hydroxypropanoic acid
    • 2-Methyl-D-serine
    • α-Methyl-D-serine
    • (-)-2-Methyl-D-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropanoic acid
    • D-SERINE, 2-METHYL-
    • AS-56932
    • (R)-2-AMINO-3-HYDROXY-2-METHYLPROPANOIC ACID
    • (R)-(-)-2-Amino-3-hydroxy-2-methylpropionic Acid
    • (-)-(r)-alpha-methylserine
    • H-2-Me-D-Ser-OH
    • 81132-44-7
    • (R)-2-AMINO-2-METHYL-3-HYDROXYPROPANOIC ACID
    • ?-Methyl-D-serine
    • A inverted exclamation mark-Methyl-D-Ser
    • ALPHA-METHYL-D-SER
    • (R)-2-methylserine
    • alpha -Methyl-D-serine
    • MFCD00145210
    • AS-38121
    • CHEBI:134205
    • (R)-2-Amino-2-methyl-3-hydroxypropanoicacid
    • CS-0136603
    • H--Me-D-Ser-OH
    • F15126
    • ALPHA-METHYL-D-SERINE
    • AC-3443
    • 2-methyl-d-ser
    • AKOS006342337
    • a-methyl-d-serine
    • (2R)-2-amino-3-hydroxy-2-methylpropionic acid
    • AB03932
    • C02115
    • (R)-alpha-MeSer
    • 2-Methyl-D-serine (H-D-aMeSer-OH)
    • DTXSID60331428
    • A840050
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • H-alpha-Me-D-Ser-OH
    • (2R)-2-ammonio-3-hydroxy-2-methylpropanoate
    • SCHEMBL161672
    • BCP10469
    • 2-Methyl-D-serine (ACI)
    • D-2-Methylserine
    • D-α-Methylserine
    • 5DV2ZZJ5JK
    • D-2-METHYLSERINE
    • +Expand
    • MFCD00145210
    • CDUUKBXTEOFITR-SCSAIBSYSA-N
    • 1S/C4H9NO3/c1-4(5,2-6)3(7)8/h6H,2,5H2,1H3,(H,7,8)/t4-/m1/s1
    • [C@](N)(C)(CO)C(=O)O

Computed Properties

  • 119.05800
  • 3
  • 4
  • 2
  • 119.058
  • 8
  • 97.9
  • 0
  • 1
  • 0
  • 0
  • 0
  • 1
  • -3.2
  • 0
  • 88

Experimental Properties

  • -0.51900
  • 83.55000
  • 1.4183 (estimate)
  • 222.38°C (rough estimate)
  • 286-288 ºC
  • 0.0±1.7 mmHg at 25°C
  • 162.9±25.1 °C
  • Not available
  • Not available
  • -3.3 º (c=5,6N HCl 25 ºC)
  • 1.3126 (rough estimate)

a-Methyl-D-serine Security Information

a-Methyl-D-serine Customs Data

  • 2922509090
  • China Customs Code:

    2922509090

    Overview:

    2922509090. Other amino alcohol phenols\Amino acid phenols and other oxygenated amino compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:AB. MFN tariff:6.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to, The color of ethanolamine and its salt should be reported, The package of ethanolamine and its salt shall be declared

    Regulatory conditions:

    A.Customs clearance form for Inbound Goods
    B.Customs clearance form for outbound goods

    Inspection and quarantine category:

    R.Sanitary supervision and inspection of imported food
    S.Sanitary supervision and inspection of exported food

    Summary:

    2922509090. other amino-alcohol-phenols, amino-acid-phenols and other amino-compounds with oxygen function. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

a-Methyl-D-serine Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P0055UM-100mg
2-Methyl-D-Serine
81132-44-7 95%
100mg
$27.00 2024-04-21
A2B Chem LLC
AC40062-100mg
2-Methyl-D-Serine
81132-44-7 95%
100mg
$25.00 2024-04-19
Aaron
AR00562Y-100mg
2-Methyl-D-Serine
81132-44-7 98%
100mg
$38.00
abcr
AB391143-1 g
2-Methyl-D-serine (H-D-aMeSer-OH); .
81132-44-7
1g
€422.80 2023-06-17
Chemenu
CM220530-1g
(R)-2-Amino-2-methyl-3-hydroxypropanoicacid
81132-44-7 95%
1g
$439
ChemScence
CS-0136603-100mg
(R)-2-Amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 ≥98.0%
100mg
$123.0 2022-04-26
Fluorochem
219376-1g
2-Methyl-D-Serine
81132-44-7 95%
1g
£958.00 2022-03-01
Key Organics Ltd
AS-56932-1G
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 >97%
1g
£1272.00 2023-09-08
TRC
M325975-50mg
a-Methyl-D-serine
81132-44-7
50mg
$ 181.00 2023-09-07
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBTK098-100mg
(2R)-2-amino-3-hydroxy-2-methylpropanoic acid
81132-44-7 95%
100mg
¥276.0

a-Methyl-D-serine Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Reference
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Potassium hydroxide Solvents: Methanol ,  Water ;  10 min, rt
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ;  overnight, rt
Reference
Enantioselective Synthesis of α-Methyl-D-cysteine and Lanthionine Building Blocks via α-Methyl-D-serine-β-lactone
Smith, Nicole D.; et al, Organic Letters, 2003, 5(7), 1035-1037

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Enantioselective synthesis of (S)- and (R)-α-methylserines: application to the synthesis of (S)- and (R)-N-Boc-N,O-isopropylidene-α-methylserinals
Avenoza, A.; et al, Tetrahedron: Asymmetry, 2001, 12(6), 949-957

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Ozone Solvents: Ethyl acetate
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Novel and efficient transformation of α-amino nitriles to α-imino and α-amido nitriles in asymmetric Strecker synthesis
Namba, K.; et al, Tetrahedron Letters, 2001, 42(22), 3733-3736

Synthetic Circuit 5

Reaction Conditions
1.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Synthetic Circuit 6

Reaction Conditions
Reference
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Reference
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Circuit 8

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
1.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Reference
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Circuit 9

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Synthetic Circuit 10

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
1.2 Reagents: Ammonium hydroxide Solvents: Water
Reference
Asymmetric synthesis of (S)- and (R)-α-methylserine based on the chiral recyclable reagent (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide
Belokon', Yu. N.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 2001, 50(6), 1037-1040

Synthetic Circuit 11

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Methanol ;  5 d, 70 psi, rt
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water ;  1 h, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
Reference
Stereoselective addition of organometallic reagents to a chiral acyclic nitrone derived from L-erythrulose
Murga, Juan; et al, Tetrahedron: Asymmetry, 2005, 16(10), 1807-1816

Synthetic Circuit 12

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide
1.2 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
Reference
Synthesis of α,α-disubstituted α-amino acid derivatives in enantiopure form via stereoselective addition of Grignard reagents to a chiral acyclic nitrone derived from L-erythrulose
Portoles, Raul; et al, Synlett, 2002, (5), 711-714

Synthetic Circuit 13

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Synthetic Circuit 14

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
1.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

Synthetic Circuit 15

Reaction Conditions
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Stereoselective synthesis of α-substituted serines from protected erythrulose oximes
Carda, M.; et al, Tetrahedron: Asymmetry, 1998, 9(10), 1703-1712

Synthetic Circuit 16

Reaction Conditions
1.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
1.2 Reagents: Acetic anhydride Solvents: Water
Reference
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

Synthetic Circuit 17

Reaction Conditions
Reference
Product subclass 7: 2-aminoalkanoic acids (α-amino acids)
Wolkenberg, S. E.; et al, Science of Synthesis, 2006, 20, 385-482

Synthetic Circuit 18

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  4 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Reference
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Circuit 19

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  10 min, -78 °C; 30 min, -78 °C
1.2 Reagents: 1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone
1.3 Solvents: Tetrahydrofuran ;  10 min, -78 °C; 2 h, -78 °C
1.4 Reagents: Ammonium chloride Solvents: Water ;  -78 °C → rt
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  6 h, 90 °C
2.2 Reagents: (±)-Propylene oxide Solvents: Ethanol ;  30 min, rt
Reference
A concise synthesis of (+)-conagenin and its isomer using chiral tricyclic iminolactones
Wang, Hai-Fei; et al, Tetrahedron: Asymmetry, 2008, 19(13), 1630-1635

Synthetic Circuit 20

Reaction Conditions
1.1 Reagents: Sodium methoxide Solvents: Methanol
2.1 Reagents: Hydrochloric acid Solvents: Methanol ,  Water
Reference
Preparative asymmetric synthesis of (R)- and (S)-α-methylserine via nickel(II) complex with the Schiff base of α-alanine and (S)-2-[(N-benzylprolyl)amino]benzophenone
Belokon, Yu. N.; et al, Izvestiya Akademii Nauk SSSR, 1991, (5), 1175-80

Synthetic Circuit 21

Reaction Conditions
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran ,  Water ;  rt; 21 h, reflux
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ;  3.5 h, rt
Reference
Chemoenzymatic synthesis of α-substituted serines via enantiodivergent transformation
Sano, Shigeki; et al, Open Organic Chemistry Journal, 2009, 3, 22-34

Synthetic Circuit 22

Reaction Conditions
1.1 Solvents: Isopropanol
2.1 Reagents: Triethylamine ,  tert-Butyl hypochlorite
2.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Asymmetric synthesis of α,α-disubstituted α-amino acids
Ohfune, Yasufumi; et al, Pure and Applied Chemistry, 1996, 68(3), 645-648

Synthetic Circuit 23

Reaction Conditions
1.1 Reagents: p-Toluenesulfonic acid ,  1,2-Ethanedithiol Solvents: Chloroform
1.2 Reagents: Sodium periodate Solvents: Tetrahydrofuran ,  Water
1.3 Reagents: Sodium chlorite Solvents: tert-Butanol ,  Water
1.4 -
2.1 Reagents: Sodium hydroxide Solvents: Ethanol ,  Water
2.2 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol
Reference
Diastereoselective additions of organolithium reagents to the C=N bond of protected erythrulose oxime ethers. Synthesis of enantiopure α,α-disubstituted α-amino acids
Marco, J. Alberto; et al, Tetrahedron Letters, 1997, 38(10), 1841-1844

Synthetic Circuit 24

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Carbonylhydridotris(triphenylphosphine)rhodium ,  (-)-DIOP Solvents: Methyl ethyl ketone
2.1 Reagents: Sodium borohydride Solvents: Tetrahydrofuran
2.2 Reagents: Acetic anhydride Solvents: Water
Reference
Completely regioselective hydroformylation of methyl N-acetamidoacrylate by chiral rhodium phosphine catalysts
Gladiali, Serafino; et al, Tetrahedron: Asymmetry, 1990, 1(10), 693-6

a-Methyl-D-serine Raw materials

a-Methyl-D-serine Preparation Products

a-Methyl-D-serine Related Literature

Recommended suppliers
Amadis Chemical Company Limited
(CAS:81132-44-7)a-Methyl-D-serine
A840050
99%
1.0g
225.0